molecular formula C15H14ClN5O4S B6535031 2-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1172922-57-4

2-(4-chlorobenzenesulfonyl)-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B6535031
CAS No.: 1172922-57-4
M. Wt: 395.8 g/mol
InChI Key: FYCGSWKDMZULCA-UHFFFAOYSA-N
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Description

This compound features a 4-chlorobenzenesulfonyl group attached to an acetamide backbone, which is further linked to a 1,3,4-oxadiazole ring substituted with a 1,3-dimethylpyrazole moiety.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O4S/c1-9-7-12(21(2)20-9)14-18-19-15(25-14)17-13(22)8-26(23,24)11-5-3-10(16)4-6-11/h3-7H,8H2,1-2H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCGSWKDMZULCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and physicochemical properties of the target compound and analogs from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound Not explicitly provided Not provided 4-Chlorobenzenesulfonyl, 1,3,4-oxadiazole, 1,3-dimethylpyrazole, acetamide Chlorophenylsulfonyl, dimethylpyrazole
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₈Cl₂N₄O 307.12 Chloroacetamide, pyrazole, cyano group 4-Chlorophenyl, cyano-substituted pyrazole
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide C₂₂H₂₁ClN₆O₃S 484.96 1,2,4-Oxadiazole, methylsulfanyl, amino-pyrazole, 2-chlorobenzyl 4-Methoxyphenyl, methylsulfanyl, 2-chlorobenzyl
2-{[4-Allyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Chlorobenzyl)Acetamide C₁₉H₁₇ClN₆OS 428.90 1,2,4-Triazole, allyl, pyridinyl, sulfanyl 4-Pyridinyl, allyl, 4-chlorobenzyl
2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(3-Chloro-4-Methylphenyl)Acetamide C₁₈H₁₅ClN₄OS₂ 418.92 Thiadiazole, benzylsulfanyl, chloro-methylphenyl Benzylsulfanyl, 3-chloro-4-methylphenyl

Key Observations:

  • Sulfonyl vs. Sulfanyl/Sulfide Groups: The target compound’s sulfonyl group (electron-withdrawing) contrasts with sulfanyl (e.g., ) or sulfide groups (e.g., ), which are less polar. Sulfonyl groups may improve metabolic stability compared to sulfanyl .
  • Heterocyclic Core Variations: The 1,3,4-oxadiazole in the target and offers rigidity and planar geometry, whereas 1,2,4-triazole () or thiadiazole () introduces additional nitrogen atoms, altering electronic properties and binding affinity.
  • Substituent Effects: The 1,3-dimethylpyrazole in the target compound may enhance lipophilicity compared to cyano-substituted pyrazoles () or amino-pyrazoles ().

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